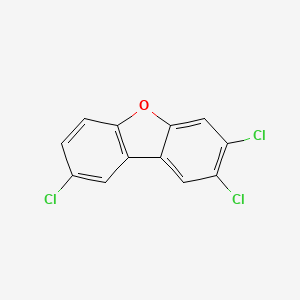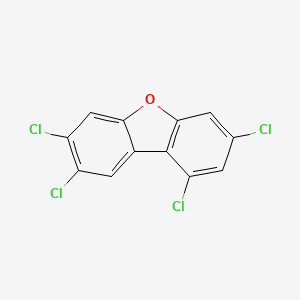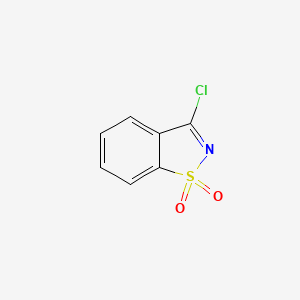
Cloruro de seudosacarina
Descripción general
Descripción
Pseudosaccharin chloride is a chemical compound that reacts with primary and secondary amines to form crystalline amidine compounds, which are noted for their exceptional stability. The reaction with amines is faster than hydrolysis, allowing it to be carried out in the presence of water. Pseudosaccharin ethers can also be cleaved by primary and secondary amines to yield the same amidine compounds .
Synthesis Analysis
The synthesis of pseudo-oligosaccharides, which are structurally related to pseudosaccharin chloride, involves complex chemical pathways and the use of unusual enzymes. These compounds are synthesized as secondary metabolites by microbes and have significant biological activities . Additionally, the synthesis of pseudoacarviosin, a pseudo-1,4'-N-linked disaccharide, involves a palladium-catalyzed coupling reaction of a pseudoglycosyl chloride, which is a key step in the synthesis of compounds related to pseudosaccharin chloride .
Molecular Structure Analysis
Pseudosaccharin chloride forms amidine compounds upon reaction with amines. The molecular structure of these amidine compounds is characterized by their stability and crystalline nature. The presence of a pseudoanomeric center is crucial for the activity of these compounds, as seen in the synthesis of the first pseudo-C-disaccharide, which includes an amino-functionality at this center .
Chemical Reactions Analysis
Pseudosaccharin chloride's reactivity with amines to form amidine compounds is a key chemical reaction. This reaction is preferred over hydrolysis due to its faster rate, indicating that pseudosaccharin chloride has a high affinity for amines. The cleavage of pseudosaccharin ethers by amines to form the same amidine compounds further demonstrates the compound's reactivity and potential for forming stable linkages .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of pseudosaccharin chloride are not detailed in the provided papers, the stability of the amidine compounds formed from its reactions suggests that pseudosaccharin chloride is a robust reagent in chemical synthesis. Its ability to react in the presence of water without undergoing hydrolysis indicates that it has a relatively low reactivity with water, which is a valuable property in organic synthesis .
Aplicaciones Científicas De Investigación
Ciencias ambientales: Tratamiento de contaminantes de campos petroleros
El cloruro de seudosacarina se ha estudiado por su potencial en el tratamiento de contaminantes de campos petroleros. La investigación indica que compuestos como el this compound pueden utilizarse para inducir la autoensamblaje de tensioactivos en agregados micelares, que actúan como plantillas para la creación de materiales de adsorción con estructuras de poros de varios niveles . Estos materiales muestran promesa en el tratamiento eficiente de contaminantes macromoleculares como la lignita sulfonada, que se encuentra comúnmente en las aguas residuales de los campos petroleros.
Farmacología: Desarrollo de fármacos
Aunque los datos farmacológicos detallados para el this compound no están fácilmente disponibles, su clase estructural, las benzotiazoles, son conocidas por diversas actividades terapéuticas. Los diòxidos de benzotiadiazina, un andamiaje relacionado, tienen aplicaciones que van desde tratamientos antimicrobianos hasta antihipertensivos . El potencial del this compound en el desarrollo de fármacos podría ser significativo, dada la amplia gama de actividades que exhiben sus parientes químicos.
Ciencia de materiales: Desarrollo de adsorbentes
Las propiedades estructurales únicas del this compound lo convierten en un candidato para el desarrollo de nuevos materiales adsorbentes. Su capacidad para formar estructuras jerárquicas con una gran área de superficie específica podría utilizarse para crear adsorbentes para aplicaciones ambientales, como la purificación de agua y la eliminación de contaminantes .
Química analítica: Cromatografía de intercambio iónico
El this compound podría explorarse como fase estacionaria en la cromatografía de intercambio iónico. Su estructura química sugiere un potencial para separar iones metálicos en función de sus complejos de cloruro, fluoruro, nitrato o sulfato . Esta aplicación podría ser particularmente útil en métodos analíticos para análisis ambientales y farmacéuticos.
Química medicinal: Andamiaje para la síntesis de fármacos
El sistema de anillos de diòxido de benzotiadiazina, al que pertenece el this compound, se ha utilizado en la síntesis de varios compuestos farmacológicamente activos. Esto incluye agentes antihipertensivos, diuréticos y anticancerígenos . El this compound podría servir como un nuevo andamiaje para el desarrollo de nuevos agentes terapéuticos.
Investigación antimicrobiana: Síntesis de derivados
La investigación sobre las propiedades antimicrobianas de los derivados de benzotiadiazina sugiere que el this compound podría modificarse para mejorar su actividad antimicrobiana. La síntesis de nuevos derivados podría conducir al descubrimiento de potentes agentes antimicrobianos .
Mecanismo De Acción
Propiedades
IUPAC Name |
3-chloro-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEJRJPHNPIURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205255 | |
| Record name | Pseudosaccharin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
567-19-1 | |
| Record name | Pseudosaccharin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudosaccharin chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14628 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pseudosaccharin chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pseudosaccharin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1,2-benzothiazole 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSEUDOSACCHARIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYD6UVV3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


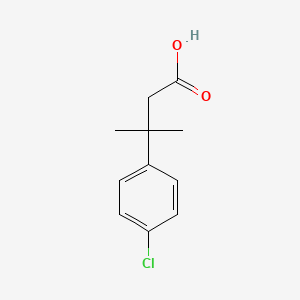
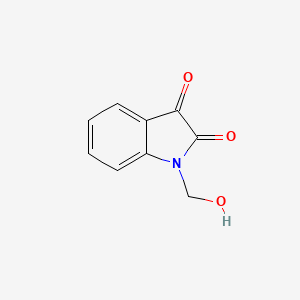
![2-{[Ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B1345133.png)






